4-Chlorothiobenzamide

Description

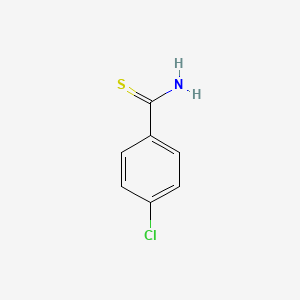

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPUICCJRDBRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179872 | |

| Record name | Benzamide, p-chlorothio- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-24-6 | |

| Record name | Benzenecarbothioamide, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, p-chlorothio- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4WSN85ZDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of 4 Chlorothiobenzamide

Fundamental Reaction Pathways

The reactivity of 4-Chlorothiobenzamide is fundamentally governed by the C=S double bond. The sulfur atom's greater polarizability and the lower dissociation energy of the C=S bond compared to a C=O bond dictate its chemical behavior towards both nucleophiles and electrophiles. caltech.edu

Nucleophilic Reactivity of the Thiocarbonyl Group

The sulfur atom of the thiocarbonyl group in this compound is electron-rich and highly nucleophilic. wikipedia.org This property is central to its role in many synthetic reactions. A prime example is the initial step of the Hantzsch thiazole (B1198619) synthesis, where the thioamide sulfur acts as a potent nucleophile. chemhelpasap.comsynarchive.com It attacks an electrophilic carbon, such as the α-carbon of an α-haloketone, initiating the sequence of events that leads to ring formation. chemhelpasap.comresearchgate.net This nucleophilic attack is a key step that underscores the utility of thioamides as precursors to sulfur-containing heterocycles. wikipedia.org The nucleophilicity of sulfur is generally much greater than that of oxygen in analogous compounds, leading to a range of useful electrophilic substitutions on the sulfur atom. nih.gov

Electrophilic Activation and Transformations

While the sulfur atom is nucleophilic, the thiocarbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. wikipedia.org Furthermore, the entire thiocarbonyl group can be activated by electrophiles. Protonation on the sulfur atom enhances the electrophilicity of the carbon, making it more reactive towards weaker nucleophiles. This activation is a critical aspect of acid-catalyzed reactions involving thioamides.

The aromatic ring of this compound can also undergo electrophilic substitution. The chlorine atom is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions relative to itself. The thioamide group's influence on the aromatic ring's reactivity is complex, but such transformations offer pathways to further functionalize the molecule.

Role in Heterocycle Formation and Ring Closures

This compound is a valuable building block for the synthesis of various sulfur and nitrogen-containing heterocycles. Its bifunctional nature, possessing both a nucleophilic sulfur and a reactive nitrogen, allows it to participate in a variety of cyclization reactions.

One of the most prominent applications is in the Hantzsch thiazole synthesis . synarchive.comnih.gov In this reaction, this compound condenses with an α-haloketone. The mechanism proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. chemhelpasap.com Subsequent dehydration yields the substituted thiazole ring. chemhelpasap.comresearchgate.net

Another significant application is in the formation of 1,3,4-thiadiazoles . Various synthetic strategies exist, often involving the cyclization of thioamide derivatives. For instance, oxidative dimerization of thioamides can lead to 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net Other routes involve reacting thioamides or their precursors, like thiosemicarbazides, with various cyclizing agents such as carboxylic acids in the presence of dehydrating agents like POCl₃. jocpr.com The reaction of thioamides with N-acylhydrazines using reagents like Lawesson's reagent can also yield 1,3,4-thiadiazoles. organic-chemistry.org

The table below summarizes key heterocyclic syntheses involving thioamide precursors like this compound.

| Heterocycle | General Reactants | Key Reaction Type |

| Thiazole | Thioamide + α-Haloketone | Hantzsch Synthesis |

| 1,3,4-Thiadiazole | Thioamide derivative + Cyclizing Agent (e.g., acid chloride, POCl₃) | Condensation/Cyclization |

| 1,2,4-Thiadiazole | Thioamide | Oxidative Dimerization |

Oxidative Transformations and Metabolite Intermediates

The sulfur atom in this compound is susceptible to oxidation, a process that is significant in both synthetic chemistry and metabolic pathways. Enzymatic or chemical oxidation typically occurs at the electron-rich sulfur atom. nih.gov

Metabolic studies on the parent compound, thiobenzamide (B147508), reveal a pathway of sequential S-oxidation. The initial oxidation, often catalyzed by oxygenase enzymes, converts the thioamide to a Thiobenzamide S-oxide (a sulfine). nih.govebi.ac.uk This intermediate is generally more reactive than the parent thioamide. Further oxidation leads to the highly reactive Thiobenzamide S,S-dioxide (a sulfene). chemspider.com

This two-step oxidation mechanism is a common bioactivation pathway for thioamides. nih.gov The resulting S-oxides are key intermediates. For example, the dimerization of thioamide S-oxides can lead to the formation of 3,5-disubstituted-1,2,4-thiadiazoles. nih.gov

| Parent Compound | Intermediate 1 | Intermediate 2 |

| This compound | This compound S-oxide | This compound S,S-dioxide |

These reactive intermediates are crucial in understanding the biological activity and potential toxicity of thioamide-containing compounds.

Adsorption Mechanisms in Surface Chemistry

Thioamides, including this compound, are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. ampp.orgnih.gov

The adsorption mechanism can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.gov However, for thiobenzamide and its derivatives, chemisorption is often the dominant mode. researchgate.netresearchgate.net The adsorption process is facilitated by the presence of multiple active centers in the molecule:

Sulfur and Nitrogen Atoms : The lone pairs of electrons on the sulfur and nitrogen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds. researchgate.netmdpi.commontclair.edu

Aromatic Ring : The π-electrons of the benzene (B151609) ring provide another site for interaction with the metal surface. ampp.org

This multi-center adsorption creates a stable, protective film. Studies have shown that the adsorption of thiobenzamide on steel surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.net The molecular structure, with its combination of a benzene ring and heteroatoms, facilitates effective surface coverage and corrosion mitigation. researchgate.net

Spectroscopic and Structural Characterization of 4 Chlorothiobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 4-Chlorothiobenzamide is expected to show distinct signals corresponding to the aromatic protons and the thioamide (-CSNH₂) protons. Due to the para-substitution on the benzene (B151609) ring, the aromatic region typically displays a pattern characteristic of an AA'BB' system, which often simplifies to two apparent doublets. The protons on the thioamide group (NH₂) are expected to appear as a broad singlet, with a chemical shift that can be influenced by solvent, concentration, and temperature.

In a related compound, N-phenethyl-4-chlorothiobenzamide, the aromatic protons of the 4-chlorobenzoyl moiety appear as a doublet centered at approximately 7.61 ppm. ua.es This provides a reasonable estimate for the proton signals in this compound. The integration of these signals would confirm the presence of four aromatic protons and two amine protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic C-H | ~7.6 - 7.8 | Doublet |

| Aromatic C-H | ~7.3 - 7.5 | Doublet |

| Thioamide N-H₂ | Variable (Broad) | Singlet (broad) |

| Note: Chemical shifts are estimations based on related structures and are dependent on the solvent used. |

A ¹³C NMR spectrum provides information on the different carbon environments within a molecule. hmdb.ca For this compound, five distinct signals are anticipated in the broadband-decoupled spectrum: four for the aromatic carbons and one for the thioamide carbon (C=S).

The thioamide carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of 190-210 ppm. The aromatic carbons will resonate between approximately 125 and 140 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the thioamide group (C-CSNH₂) will have distinct chemical shifts from the two equivalent CH carbons in the ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between quaternary carbons (C-Cl, C-CSNH₂) and methine carbons (CH). emich.edu

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=S | ~200 |

| C-Cl | ~135-140 |

| C-CSNH₂ | ~138-142 |

| Aromatic C-H | ~128-130 |

| Note: Chemical shifts are estimations based on typical values for thioamides and substituted benzenes. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high precision, often to four or more decimal places. ua.esresearchgate.net This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆ClNS), the theoretical exact mass can be calculated. HRMS analysis would aim to find an ion peak corresponding to this calculated value, typically for the protonated molecule [M+H]⁺, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. researchgate.net

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₇H₆³⁵ClNS | [M+H]⁺ | 172.0036 |

| C₇H₆³⁷ClNS | [M+H]⁺ | 174.0007 |

| Note: Calculations are based on the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S. The presence of the ³⁷Cl isotope results in a characteristic M+2 peak. |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. In a typical experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation of the [M+H]⁺ ion (m/z ≈ 172.0 for the ³⁵Cl isotope) would likely involve characteristic losses related to the thioamide group and the aromatic ring.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

| 172.0 | [C₇H₅ClS]⁺ | NH₃ | 155.0 |

| 172.0 | [C₇H₅ClN]⁺ | H₂S | 138.0 |

| 172.0 | [C₆H₄Cl]⁺ | CSNH₂ | 111.0 |

| Note: These are theoretical fragmentation patterns based on the chemical structure. |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. IR and Raman are complementary techniques; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

The IR spectrum of this compound is expected to show characteristic absorption bands. Data from the related compound N-phenethyl-4-chlorothiobenzamide shows key vibrational frequencies that can be attributed to the 4-chlorothiobenzoyl core. ua.es These include N-H stretching vibrations for the primary thioamide, C=C stretching from the aromatic ring, and the C-Cl stretching vibration. The thioamide group itself gives rise to several characteristic bands, often referred to as the thioamide I, II, and III bands, which are complex vibrations with contributions from C=S and C-N stretching and N-H bending.

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3300-3100 | N-H stretching |

| ~1600-1580 | Aromatic C=C stretching |

| ~1485 | Aromatic C=C stretching |

| ~1400-1550 | Thioamide II band (C-N stretch, N-H bend) |

| ~1200-1350 | Thioamide I band (C=S stretch, C-N stretch) |

| ~1090 | C-Cl stretching |

| ~840 | C-H out-of-plane bending (para-substitution) |

| Note: Assignments are based on general spectral databases and data from closely related compounds. ua.es |

Computational Chemistry and Theoretical Studies on 4 Chlorothiobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It has proven to be a versatile and popular approach in chemistry and materials science due to its favorable balance of accuracy and computational cost. wikipedia.org DFT calculations are employed to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. researchgate.net In the context of 4-Chlorothiobenzamide, DFT has been applied to understand its behavior, for instance, as a corrosion inhibitor, by providing insights into its electronic properties and interaction mechanisms. researcher.life

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are frequently used to determine the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for assessing molecular stability and reactivity. scirp.org

For this compound, a lower energy gap would imply higher reactivity, which is a desirable trait in applications like corrosion inhibition where the molecule needs to interact strongly with a metal surface. researcher.life Theoretical studies provide values for these quantum chemical parameters, which are essential for understanding the molecule's inhibitive action. researcher.lifebohrium.com

Table 1: Representative Quantum Chemical Parameters Calculated by DFT

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating tendency. Higher values suggest a greater ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting tendency. Lower values suggest a greater ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences the adsorption process on surfaces. |

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.netresearchgate.net This involves identifying transition states and intermediates to determine the most favorable reaction pathway. For this compound, DFT calculations have been used to model its interaction with metal surfaces, a key aspect of its function as a corrosion inhibitor. researcher.lifebohrium.com

These studies typically involve optimizing the geometry of the this compound molecule on a model metal surface (e.g., an iron cluster). By calculating the adsorption energy, researchers can determine the stability of the molecule on the surface. The calculations can differentiate between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). Furthermore, analysis of the electron density distribution upon adsorption can reveal the nature of the bonding and the specific atoms involved in the interaction, thereby clarifying the inhibition mechanism at a molecular level. researcher.liferesearchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, providing a valuable counterpart to experimental measurements. researchgate.net Theoretical calculations of vibrational frequencies (Infrared and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural confirmation and analysis of molecules. ijcce.ac.irmdpi.comnih.gov

The process involves optimizing the molecular geometry and then performing frequency or TD-DFT (Time-Dependent DFT) calculations. ijcce.ac.ir The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. ijcce.ac.ir Similarly, calculated UV-Vis spectra can predict the electronic transitions (e.g., π→π*) responsible for observed absorption bands. mdpi.com A strong correlation between the computed and experimental spectra serves to validate the calculated structural parameters of this compound.

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interaction dynamics. plos.org

For this compound, MD simulations have been utilized to study its behavior in solution and at interfaces, particularly in the context of corrosion inhibition. researcher.lifebohrium.commatilda.science In these studies, a simulation box is constructed containing the metal surface, water molecules, corrosive ions, and the inhibitor (this compound). The simulation tracks the trajectories of all particles, revealing how the inhibitor molecules move from the bulk solution to the metal surface and how they arrange themselves to form a protective film. Analysis of the simulation trajectories can provide information on the adsorption energy and the orientation of the adsorbed molecules, complementing the static picture from DFT. researcher.lifeplos.org

Crystal Structure Prediction and Lattice Energy Landscapes

Crystal Structure Prediction (CSP) is a computational field dedicated to finding the stable crystal packing arrangements of a molecule based solely on its chemical diagram. nih.govgoogle.com This process involves generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energy. nih.gov The resulting plot of lattice energy versus structural parameters is known as a crystal energy landscape. d-nb.infonih.gov

The challenge in CSP lies in both thoroughly searching the vast conformational and packing space and accurately calculating the lattice energies, which requires a balance between computational cost and precision. google.com A typical approach is hierarchical, starting with a fast search using molecular mechanics force fields, followed by more accurate refinement of the most promising low-energy structures using DFT with dispersion corrections. nih.gov The global minimum on the lattice energy landscape corresponds to the thermodynamically most stable crystal structure at 0 K. google.com The presence of multiple low-energy structures (polymorphs) close to the global minimum is common for organic molecules and presents a significant area of study. ucr.edu

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding the non-covalent interactions that govern crystal packing is crucial for rationalizing the solid-state properties of a material. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.orgmdpi.com

The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal electron density into molecular fragments. This surface can be color-mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

A complementary tool is the 2D fingerprint plot, which is a histogram of intermolecular contact distances from the Hirshfeld surface. mdpi.com It provides a quantitative summary of the different types of interactions present in the crystal. For a molecule like this compound, a fingerprint plot would allow for the deconvolution of the total Hirshfeld surface into contributions from specific atom pairs, such as H···H, C···H, S···H, and N-H···S contacts. This analysis reveals the relative importance of various interactions in stabilizing the crystal structure. nih.govscirp.org

Table 2: Common Intermolecular Interactions Quantified by Hirshfeld Surface Analysis

| Interaction Type | Description | Visual Cue on dnorm Surface | Appearance on Fingerprint Plot |

| Hydrogen Bonds (e.g., N-H···S) | Strong directional interactions between a hydrogen atom and an electronegative atom. | Bright red, distinct spots. | Sharp, distinct spikes at short distances. |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Typically appear as a large, diffuse area. | Large, centrally located region. |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system (aromatic ring). | Faint red or white regions on the surface. | "Wing-like" features on the plot. |

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | Flat regions on the surface; often analyzed using shape index and curvedness maps. | Can contribute to various C···C, C···H contacts. |

In Silico Modeling for Structure-Activity Relationship (SAR) Derivations

In silico modeling, which utilizes computational methods to predict the biological activity of chemical compounds, is a cornerstone of modern drug discovery and development. researchid.coqima-lifesciences.com These computational tools, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to establish relationships between the physicochemical properties of molecules and their biological activities. qima-lifesciences.comlongdom.org This allows for the prediction of a compound's efficacy and potential for interaction with biological targets. researchid.coqima-lifesciences.com

While computational studies on this compound have been conducted, they have primarily focused on its application as a corrosion inhibitor for mild steel. researchid.coresearchgate.net These studies use methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand the molecule's interaction with metal surfaces. researchgate.net This research, while computational in nature, is geared towards materials science rather than the development of therapeutic agents.

A comprehensive search of scientific literature reveals a notable absence of specific in silico modeling studies aimed at deriving Structure-Activity Relationships (SAR) for this compound in a biological context. There are no readily available, detailed research findings or data tables from QSAR or other computational models that correlate structural modifications of this compound with a specific biological activity, such as enzyme inhibition or receptor binding.

For instance, while SAR studies have been successfully applied to various other classes of compounds to elucidate the structural requirements for their biological activities, similar detailed investigations for this compound are not present in the public domain. nih.govnih.gov The existing literature on this compound points towards its use in industrial and synthetic applications rather than in fields that typically involve extensive SAR exploration for biological endpoints.

The table below illustrates the type of data typically generated in SAR studies, which is currently unavailable for this compound in a biological context. The data presented is hypothetical and for illustrative purposes only.

Hypothetical SAR Data for this compound Derivatives

| Compound ID | R-Group at position X | Biological Activity (IC₅₀, µM) | Predicted Activity (QSAR Model) |

|---|---|---|---|

| This compound | -Cl | Not Available | Not Available |

| Derivative 1 | -F | Not Available | Not Available |

| Derivative 2 | -Br | Not Available | Not Available |

| Derivative 3 | -CH₃ | Not Available | Not Available |

Applications of 4 Chlorothiobenzamide in Advanced Organic Synthesis

Precursor in Thiazole (B1198619) Chemistry

The thioamide functional group within 4-Chlorothiobenzamide is a key reactive site, making it an excellent precursor for the synthesis of thiazole-containing compounds. Thiazoles are a class of heterocyclic compounds that are of significant interest due to their presence in numerous biologically active molecules and functional materials.

Synthesis of Substituted Thiazoles and Thiazolines

This compound is frequently employed in the Hantzsch thiazole synthesis and related reactions to produce a wide array of substituted thiazoles. This typically involves the condensation reaction between this compound and an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

For instance, the reaction of this compound with various substituted phenacyl bromides in the presence of a copper silicate (B1173343) catalyst in ethanol (B145695) has been shown to produce 2-(4-chlorophenyl)-4-arylthiazoles in excellent yields. nanobioletters.com This method is noted for its efficiency, use of a reusable heterogeneous catalyst, and simple workup procedure. nanobioletters.com Similarly, multicomponent reactions involving this compound, an arylglyoxal, and lawsone have been developed to synthesize complex lawsone-thiazole hybrids. acs.org One such example is the synthesis of 2-(2,4-bis(4-chlorophenyl)thiazol-5-yl)-3-hydroxynaphthalene-1,4-dione, achieved through the reaction of 4-chlorophenylglyoxal, lawsone, and this compound. bohrium.com

The synthesis of thiazolines, which are dihydrothiazole derivatives, can also be accomplished using this compound. The reaction mechanism to form thiazolines generally involves an S_N_2 reaction followed by a Michael addition. researchgate.net The choice of reactants and reaction conditions can selectively lead to the formation of either thiazoles or thiazolines. researchgate.net

A variety of reaction conditions have been explored to optimize the synthesis of thiazoles from this compound. Solvents such as ethanol and acetic acid are commonly used. nanobioletters.comnih.gov Catalysts, including p-toluenesulfonic acid (PTSA) and various metal catalysts, can be employed to enhance reaction rates and yields. acs.org The reactions can be carried out under conventional heating or by using microwave irradiation to accelerate the process. nih.gov

Construction of Fused Thiazole Systems

Beyond the synthesis of simple thiazoles, this compound is a key reactant in the construction of fused thiazole systems. These are polycyclic structures where the thiazole ring is annulated to another ring system, often leading to compounds with significant biological activity.

A notable example is the synthesis of fused-thiazole derivatives of natural products. For instance, the reaction of an epoxy-ketone derived from a natural product like nootkatone (B190431) with this compound in acetic acid at elevated temperatures can yield a fused thiazole system. nih.gov This approach has been utilized to create libraries of bioactive molecules for drug discovery. nih.gov The reaction of thiobenzamide (B147508) derivatives with epoxy nootkatone in acetic acid has been shown to produce fused-thiazole products in good yields. nih.gov

Building Block for Functionalized Organic Molecules

The presence of both a thioamide group and a chloro substituent makes this compound a bifunctional building block, enabling the introduction of these moieties into a variety of organic molecules. This dual functionality is highly valuable for the synthesis of complex structures with tailored properties.

Introduction of Thioamide and Chloro Moieties

As a primary thioamide, this compound serves as a direct source for the thioamide functional group. researchgate.net Thioamides are important isosteres of amides and are found in numerous medicinally important compounds. The thioamide group can act as a hydrogen bond donor and has a distinct electronic and steric profile compared to an amide, which can influence the biological activity and pharmacokinetic properties of a molecule.

The chloro group on the phenyl ring is also a key feature. The chlorine atom is an electron-withdrawing group and can influence the reactivity of the aromatic ring. It can also serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the attachment of other molecular fragments. This makes this compound a versatile starting material for creating a diverse range of substituted aromatic compounds.

Synthesis of Complex Aromatic and Heteroaromatic Compounds

The utility of this compound extends to the synthesis of a broad range of complex aromatic and heteroaromatic compounds beyond thiazoles. The products derived from its reactions, such as the substituted thiazoles, are themselves complex heteroaromatic compounds. These can be further modified to generate even more intricate molecular architectures.

For example, the dihalogenated lawsone-1,3-thiazole hybrids synthesized from this compound are considered interesting candidates for late-stage functionalization, which could have applications in polymer chemistry. bohrium.com The ability to construct such highly substituted and functionalized heterocyclic systems underscores the importance of this compound as a key building block in modern organic synthesis. dntb.gov.ua

Applications in Materials Chemistry

While the primary applications of this compound have been in organic synthesis for pharmaceutical and agrochemical research, its utility is expanding into the field of materials chemistry. The specific functional groups within the molecule can impart desirable properties to materials.

One notable application that has been recently explored is its use as a corrosion inhibitor for mild steel in acidic environments. bohrium.comcolab.ws Studies have shown that this compound can effectively inhibit the corrosion of mild steel in 1 M HCl solution. bohrium.comcolab.ws The mechanism of inhibition is attributed to the adsorption of the molecule onto the steel surface, forming a protective layer that impedes the corrosive process. The presence of the sulfur and nitrogen atoms, as well as the pi-electrons of the aromatic ring, are thought to play a crucial role in the adsorption process.

While the application of this compound in the synthesis of polymers or metal-organic frameworks (MOFs) is not yet widely reported, the derivatives of this compound, particularly the thiazoles, are seen as potential candidates for polymer chemists. bohrium.com The functional handles present in these derivatives could allow for their incorporation into polymer backbones or as pendant groups, potentially leading to materials with novel electronic, optical, or thermal properties. Further research in this area is anticipated.

Use as a Sulfur Source in Inorganic Material Deposition (e.g., Zn(O,S) layers)

In the field of renewable energy, this compound has been investigated as a novel sulfur precursor for the chemical bath deposition (CBD) of zinc oxysulfide (Zn(O,S)) buffer layers in Cu(In,Ga)Se₂ (CIGS) solar cells. researchgate.net These buffer layers are critical for high-efficiency photovoltaic devices. redalyc.orgcolorado.edulpnu.ua

Traditionally, thiourea (B124793) is used as the sulfur source, but this process requires high concentrations of reactants and long deposition times due to the slow decomposition rate of thiourea. researchgate.net Research has shown that replacing thiourea with thioamides like this compound can significantly accelerate the process. researchgate.net

Research Findings:

Faster Growth Rate: Homogeneous and dense Zn(O,S) layers of approximately 30 nm were grown in just 8 minutes using this compound, compared to 25 minutes required with thiourea. researchgate.net

Reduced Precursor Concentration: The concentration of the sulfide (B99878) precursor was reduced 40-fold when using this compound instead of thiourea. researchgate.net

Comparable Performance: Solar cells fabricated with Zn(O,S) buffer layers from this compound showed conversion efficiencies of 15%, which is comparable to those made using the standard thiourea-based process. researchgate.net

This demonstrates the potential of this compound to enable more efficient and cost-effective manufacturing of thin-film solar cells.

Polymer Functionalization and Controlled Release Systems

The thioamide functional group is a versatile handle for modifying and functionalizing polymers. chemrxiv.org While specific, widespread applications of this compound in this area are not extensively documented in dedicated studies, the known reactivity of thioamides provides a strong basis for its potential use. Thioamide groups can be incorporated into polymer structures, either by polymerizing thioamide-containing monomers or by post-polymerization modification. researchgate.netacs.orgrsc.org For instance, the conversion of nitrile groups in a polymer (like PIM-1, a polymer of intrinsic microporosity) to thioamide groups has been successfully demonstrated, altering the polymer's solubility and gas transport properties. researchgate.netacs.org

In the context of controlled release systems , which are designed to deliver an active agent over a prolonged period, the chemistry of sulfur-containing polymers is highly relevant. researchgate.netresearchgate.net Thiolated polymers, for example, can form disulfide cross-links, leading to the creation of stable hydrogel matrices that can control the release of an encapsulated drug. nih.gov The thioamide group, with its potential for further chemical transformation into thiols or participation in dynamic covalent chemistries, represents a latent functionality for creating such systems. wikipedia.org The incorporation of thioamides into peptides and other biomolecules is an active area of research, suggesting a future role in advanced drug delivery systems. chemrxiv.orgwikipedia.org

Future Directions and Emerging Research Avenues in 4 Chlorothiobenzamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 4-chlorothiobenzamide and its derivatives is a cornerstone for its further application. While traditional methods for thioamide synthesis exist, such as the reaction of the corresponding amide with Lawesson's reagent or phosphorus pentasulfide, contemporary research is focused on developing more efficient, sustainable, and versatile protocols. nih.gov

Recent advancements in synthetic organic chemistry are providing new avenues for the preparation of thioamides. chemrxiv.org For instance, the development of one-pot multicomponent reactions offers a streamlined approach to constructing complex molecules containing the thioamide functionality. mdpi.com These methods are advantageous due to their high atom economy and reduction of intermediate isolation steps. mdpi.com Furthermore, the exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, is expected to yield milder and more selective methods for the synthesis of this compound and its analogues. researchgate.netrsc.org The use of flow chemistry and microwave-assisted synthesis are also emerging as powerful tools to accelerate reaction rates and improve yields, offering a more sustainable approach to chemical production.

A notable synthetic application involving a this compound derivative is the synthesis of novel chromone-based dithiazoles. In this process, 3-formylchromones react with two equivalents of p-chlorothiobenzamide in dry xylene to produce 1,2,4-dithiazolylchromones. scispace.com Another example includes the one-pot multicomponent synthesis of fully substituted 1,3-thiazoles, where this compound is a key reactant. acs.org

Exploration of Undiscovered Reactivity Pathways

The thioamide group in this compound is a versatile functional group with a rich and underexplored reactivity profile. chemrxiv.orgresearchgate.net Unlike their amide counterparts, thioamides exhibit distinct electronic properties, with the sulfur atom being more nucleophilic and the C=S bond being more reactive towards a variety of reagents. researchgate.net

Future research will likely focus on uncovering new transformations of the thioamide group in this compound. This includes exploring its potential in cycloaddition reactions, cross-coupling reactions, and as a directing group in C-H functionalization reactions. researchgate.netacs.org The unique reactivity of the thioamide can be harnessed to synthesize novel heterocyclic compounds and other complex molecular architectures. acs.orgnih.gov For example, thioamides have been shown to react with iminoiodinanes to form 1,2-thiazines and thiophenes. acs.org Additionally, the development of chemoselective transformations that differentiate between the thioamide and other functional groups within a molecule will be a key area of investigation. nih.gov The reaction of thioamides with alcohols, promoted by a Brønsted acid catalyst like H3PO3, to form thioesters is another area of interest. rsc.org

Advanced Characterization Techniques for Thiobenzamide (B147508) Analogues

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives relies on the application of advanced characterization techniques. While standard spectroscopic methods like NMR and IR are fundamental, more sophisticated techniques can provide deeper insights.

High-resolution mass spectrometry (HRMS) is crucial for the precise determination of molecular formulas. acs.org X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netacs.org Spectroscopic techniques such as UV-Vis spectroscopy can be used to study the electronic properties of thiobenzamide analogues and their interactions with other molecules. acs.orgresearchgate.netrsc.org

For studying the vibrational properties of thioamides, a combination of infrared (IR) and Raman spectroscopy is particularly informative. optica.org Isotopic substitution, such as the replacement of NH with ND, can help in assigning specific vibrational modes. tandfonline.com In the context of supramolecular assemblies, techniques like depolarized dynamic light scattering (DDLS) can provide information on the size and shape of aggregates in solution. nih.gov Furthermore, advanced techniques like transmission electron microscopy (TEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are essential for characterizing materials incorporating thiobenzamide derivatives. bris.ac.uk

| Technique | Information Obtained | Relevance to this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. acs.org | Confirmation of product identity in synthetic reactions. |

| X-ray Crystallography | Three-dimensional molecular structure and packing in crystals. researchgate.netacs.org | Understanding intermolecular interactions and solid-state properties. |

| UV-Vis Spectroscopy | Electronic transitions and absorbance properties. acs.orgresearchgate.netrsc.org | Studying electronic structure and interactions in solution. |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes of functional groups. optica.org | Characterizing the thioamide bond and its environment. |

| Depolarized Dynamic Light Scattering (DDLS) | Size and shape of molecular aggregates in solution. nih.gov | Investigating self-assembly and supramolecular polymer formation. |

| Electron Microscopy (SEM/TEM) | Surface morphology and internal structure of materials. bris.ac.uk | Characterizing nanomaterials and composites containing thiobenzamide. |

Computational Design and Prediction of Thiobenzamide Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. mdpi.comrsc.org Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. mdpi.comresearchgate.net

Future research will increasingly leverage computational methods to:

Predict Reactivity: Theoretical calculations can help to elucidate reaction mechanisms and predict the outcome of unexplored reactions involving this compound. mdpi.com

Design Novel Derivatives: By calculating properties such as electronic structure, lipophilicity, and binding affinities, computational models can guide the design of new this compound derivatives with specific biological or material properties. researchgate.netresearcher.life For example, computational studies have been used to understand the corrosion inhibition properties of this compound. researcher.lifegoogle.comresearchid.co

Simulate Spectroscopic Data: Computational methods can simulate spectra (e.g., NMR, IR, UV-Vis), aiding in the interpretation of experimental data and the structural elucidation of new compounds. mdpi.com

Investigate Intermolecular Interactions: Molecular dynamics simulations can provide insights into the behavior of this compound in different environments and its interactions with other molecules, which is particularly relevant for its application in supramolecular chemistry and materials science. researcher.life

Integration of this compound in Supramolecular Chemistry

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for the application of this compound. wikipedia.orgbbau.ac.in The thioamide group is an excellent hydrogen bond donor and acceptor, and its higher dipole moment compared to the amide group can lead to stronger and more directional interactions. nih.govresearchgate.net

The ability of thioamides to form robust hydrogen-bonded networks makes them attractive building blocks for the construction of supramolecular polymers, gels, and other complex architectures. nih.govacs.org Research in this area will likely focus on:

Self-Assembly: Investigating the self-assembly behavior of this compound and its derivatives to form well-defined nanostructures. nih.gov

Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts containing the this compound moiety for the recognition and binding of specific guest molecules. jyu.fi The sulfur atom in the thioamide can also act as a soft binding site for metal ions. jyu.fi

Functional Materials: Developing new materials with tunable properties based on the supramolecular assembly of this compound-containing components. These materials could find applications in areas such as electronics, sensing, and catalysis. researchgate.net The introduction of thioamides into discotic liquid crystals has been shown to result in ferroelectric materials with enhanced properties. researchgate.net

The exploration of these future directions will undoubtedly expand the chemical space of this compound and unlock its full potential in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chlorothiobenzamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For purity validation, combine High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) with Nuclear Magnetic Resonance (NMR) to confirm structural integrity. Ensure solvent removal via vacuum drying to avoid residual impurities. For reproducibility, document reaction conditions (temperature, stoichiometry, catalysts) in the experimental section, adhering to IUPAC naming conventions .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Monitor hydrolytic stability via pH-controlled aqueous solutions (pH 1–12) and analyze degradation products using LC-MS . Report deviations in melting points (>3°C) as indicators of instability .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

- Methodological Answer : Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹, distinguishing it from carbonyl (C=O) analogs. Pair with X-ray crystallography to resolve Cl and S positional isomerism. Cross-reference with PubChem spectral data for validation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions prone to nucleophilic attack. Validate predictions with experimental kinetics (e.g., reaction rates with amines or thiols). Compare computed vs. experimental Hammett substituent constants (σ) to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of primary literature, prioritizing studies with IC₅₀/EC₅₀ values from dose-response curves. Control for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell-line specificity. Use Bland-Altman plots to quantify inter-study variability and identify outliers .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : Design MOFs via solvothermal synthesis, leveraging the thiobenzamide moiety as a ligand for transition metals (e.g., Pd, Cu). Characterize coordination modes using Extended X-ray Absorption Fine Structure (EXAFS) . Test catalytic efficiency in cross-coupling reactions and compare turnover numbers (TONs) with non-thio analogs .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating synthetic yield reproducibility?

- Methodological Answer : Apply Grubbs’ test to identify outliers in triplicate experiments. Report yields with 95% confidence intervals and use ANOVA to assess batch-to-batch variability. Archive raw chromatograms and spectra in supplementary materials for peer review .

Q. How should researchers address discrepancies in melting point data across literature sources?

- Methodological Answer : Standardize measurements using differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min). Cross-calibrate equipment with reference compounds (e.g., benzoic acid). Publish detailed protocols for melting point determination to minimize instrumentation bias .

Table: Key Analytical Parameters for this compound

Guidelines for Citing Evidence

- Prioritize primary sources (e.g., PubChem, peer-reviewed journals) over vendor catalogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.